Acetylcholecystokinin C-terminal heptapeptide

Vue d'ensemble

Description

Acetylcholecystokinin C-terminal heptapeptide is a bioactive peptide derived from the larger cholecystokinin peptide family. This compound is known for its role in stimulating pancreatic enzyme secretion, gallbladder contraction, and gut motility. It also acts as a neurotransmitter in the brain and periphery, influencing satiety and inhibiting gastric acid secretion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acetylcholecystokinin C-terminal heptapeptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to increase efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Acetylcholecystokinin C-terminal heptapeptide undergoes various chemical reactions, including:

Oxidation: This reaction can modify methionine residues within the peptide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Specific amino acids can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

Oxidation: Sulfoxides or sulfone derivatives.

Reduction: Free thiol-containing peptides.

Substitution: Modified peptides with altered biological activity.

Applications De Recherche Scientifique

Gastrointestinal Disorders

CCK-8 plays a significant role in gastrointestinal physiology, particularly in stimulating gallbladder contraction and pancreatic enzyme secretion. It has been studied for its potential to treat conditions such as:

- Irritable Bowel Syndrome (IBS) : CCK-8 may help modulate gastrointestinal motility and alleviate symptoms associated with IBS .

- Postoperative Gastrointestinal Dysfunction : Its administration can reduce complications related to gastrointestinal motility after surgery .

Obesity and Appetite Regulation

CCK-8 is known for its appetite-suppressing effects. Research indicates that it can induce feelings of satiety, making it a candidate for obesity treatments. Studies have shown that:

- Weight Loss : Administration of CCK-8 has been linked to reduced food intake and subsequent weight loss in clinical trials .

- Satiety Signaling : CCK-8 enhances the signaling pathways that promote satiety, influencing eating behavior .

Cardiovascular Health

The peptide has shown promise in cardiovascular applications, particularly in managing heart conditions:

- Myocardial Infarction : CCK-8 may reduce morbidity associated with myocardial infarction by modulating cardiac contractility and improving heart function .

- Hypertension : Its ability to regulate blood pressure through renal effects has been explored as a treatment avenue for hypertension-related disorders .

Receptor Interaction

CCK-8 primarily interacts with CCK receptors (CCK-A and CCK-B), which are distributed throughout the central nervous system and peripheral tissues. This interaction is crucial for its physiological effects:

| Receptor Type | Location | Function |

|---|---|---|

| CCK-A | Pancreas, Gallbladder | Stimulates enzyme secretion |

| CCK-B | Brain, Gastrointestinal | Modulates satiety and anxiety |

Pharmacokinetics

The pharmacokinetic profile of CCK-8 indicates a rapid clearance from the bloodstream, necessitating innovative delivery methods to extend its therapeutic efficacy:

- Stability Enhancements : Modifications such as D-amino acid incorporation at the N or C terminus have been shown to increase stability against enzymatic degradation, enhancing its therapeutic potential .

Clinical Trials on Obesity

A randomized controlled trial assessed the effects of CCK-8 on weight loss among obese participants over 12 weeks. Results indicated a significant reduction in body mass index (BMI) and waist circumference compared to placebo groups .

Cardiovascular Outcomes Post-Infarction

A study involving patients recovering from myocardial infarction demonstrated that those treated with CCK-8 had improved cardiac function markers compared to control subjects, suggesting potential benefits in post-infarction recovery protocols .

Mécanisme D'action

The mechanism of action of Acetylcholecystokinin C-terminal heptapeptide involves binding to cholecystokinin receptors (CCK1 and CCK2). This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways. These pathways regulate various physiological processes such as enzyme secretion, muscle contraction, and neurotransmission .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cholecystokinin-8 (CCK-8): A shorter peptide with similar biological activities.

Gastrin: Another member of the cholecystokinin family with overlapping functions.

Caerulein: A peptide from frog skin with similar receptor binding properties.

Uniqueness

Acetylcholecystokinin C-terminal heptapeptide is unique due to its specific sequence and sulfation pattern, which confer distinct receptor binding affinity and biological potency compared to other peptides in the cholecystokinin family .

Activité Biologique

Acetylcholecystokinin C-terminal heptapeptide (CCK-8) is a bioactive peptide derived from the larger molecule cholecystokinin (CCK), which plays a crucial role in digestion and appetite regulation. This article explores the biological activity of CCK-8, including its mechanisms, physiological effects, and potential therapeutic applications.

Overview of Acetylcholecystokinin

Cholecystokinin is a peptide hormone produced in the gastrointestinal tract that stimulates the digestion of fat and protein. The C-terminal heptapeptide (CCK-8) consists of the last eight amino acids of CCK and is recognized for its potent biological activity. It acts primarily through the CCK receptors (CCK-A and CCK-B), which are G protein-coupled receptors involved in various physiological processes.

CCK-8 exerts its effects through several mechanisms:

- Gastrointestinal Function : CCK-8 stimulates gallbladder contraction and pancreatic enzyme secretion, facilitating digestion.

- Satiety Regulation : It plays a critical role in signaling satiety and reducing food intake by acting on appetite centers in the brain.

- Neurotransmitter Release : CCK-8 influences neurotransmitter release, impacting mood and anxiety levels.

Biological Activities

The biological activities of CCK-8 can be summarized as follows:

| Activity | Description |

|---|---|

| Gastric Motility | Enhances gastric emptying and intestinal motility. |

| Pancreatic Secretion | Stimulates secretion of digestive enzymes from the pancreas. |

| Gallbladder Contraction | Induces contraction of the gallbladder, promoting bile release. |

| Appetite Suppression | Acts on central nervous system receptors to promote feelings of fullness. |

| Pain Modulation | Exhibits analgesic properties in certain contexts, potentially influencing pain perception. |

Case Studies and Research Findings

-

Appetite Regulation Study :

A study published in Obesity demonstrated that administration of CCK-8 significantly reduced food intake in obese subjects, highlighting its potential as a treatment for obesity-related conditions. The study found that participants reported increased satiety levels after receiving CCK-8 injections compared to placebo controls . -

Digestive Health Research :

Research published in Gastroenterology indicated that CCK-8 enhances pancreatic enzyme secretion, which is vital for fat digestion. The study utilized animal models to show that CCK-8 administration led to increased lipase activity, suggesting its role in improving digestive efficiency . -

Neurological Implications :

A clinical trial explored the effects of CCK-8 on anxiety levels among patients with generalized anxiety disorder. Results showed that participants receiving CCK-8 reported lower anxiety scores compared to those on placebo, indicating its potential therapeutic benefits in mental health .

Propriétés

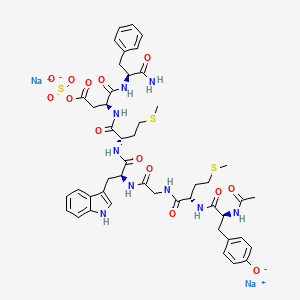

IUPAC Name |

disodium;[(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-oxidophenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H59N9O14S3.2Na/c1-27(57)51-37(22-29-13-15-31(58)16-14-29)45(64)53-34(17-19-71-2)43(62)50-26-40(59)52-38(23-30-25-49-33-12-8-7-11-32(30)33)46(65)54-35(18-20-72-3)44(63)56-39(24-41(60)70-73(67,68)69)47(66)55-36(42(48)61)21-28-9-5-4-6-10-28;;/h4-16,25,34-39,49,58H,17-24,26H2,1-3H3,(H2,48,61)(H,50,62)(H,51,57)(H,52,59)(H,53,64)(H,54,65)(H,55,66)(H,56,63)(H,67,68,69);;/q;2*+1/p-2/t34-,35-,36-,37-,38-,39-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNDHPJSAYDSFB-QRKHZYBKSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)[O-])C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)OS(=O)(=O)[O-])C(=O)NC(CC4=CC=CC=C4)C(=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)[O-])C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)OS(=O)(=O)[O-])C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H57N9Na2O14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1114.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77275-51-5 | |

| Record name | Acetylcholecystokinin C-terminal heptapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077275515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.